molecular formula C11H12INO2 B12877455 (3R,4S)-rel-4-(3-Iodophenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-4-(3-Iodophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12877455
M. Wt: 317.12 g/mol
InChI Key: LABLRGYJMHNDEW-ZJUUUORDSA-N
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Description

(3R,4S)-rel-4-(3-Iodophenyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a 3-iodophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(3-Iodophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors. One common method is the reaction of an amino acid derivative with a halogenated phenyl compound under basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the iodophenyl group and a halogenated pyrrolidine intermediate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or sodium methoxide under mild to moderate conditions.

Major Products

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-rel-4-(3-Iodophenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of stereoselective synthesis methods.

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It serves as a model compound for investigating enzyme-substrate interactions and the stereochemistry of biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its reactivity and selectivity make it a valuable intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(3-Iodophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The iodophenyl group can participate in halogen bonding, enhancing the compound’s interaction with its target. The carboxylic acid group can form hydrogen bonds, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid

Uniqueness

Compared to its analogs, (3R,4S)-rel-4-(3-Iodophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity for certain biological targets, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

IUPAC Name

(3R,4S)-4-(3-iodophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H12INO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1

InChI Key

LABLRGYJMHNDEW-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)I

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)I

Origin of Product

United States

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